molecular formula C15H9NO4 B1583480 1-Aminoanthraquinone-2-carboxylic acid CAS No. 82-24-6

1-Aminoanthraquinone-2-carboxylic acid

Cat. No. B1583480
CAS RN: 82-24-6
M. Wt: 267.24 g/mol
InChI Key: MMKNBFSDCOALQO-UHFFFAOYSA-N
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Description

1-Aminoanthraquinone-2-carboxylic acid, also known as Azoic Diazo No. 36 or Fast Red AL, is a chemical compound with the empirical formula C15H9NO4 . It has a molecular weight of 267.24 . It is used in the synthesis of various derivatives of anthraquinone .


Synthesis Analysis

1-Aminoanthraquinone (1-AAQ) can be synthesized by the condensation of 2-substituted benzoic acid and xylene to yield 2-substituted-dimethylbenzophenone, subsequent oxidation of the methyl groups, ring closure to form a 1-substituted anthraquinone carboxylic acid, replacement of the 1-substituent with ammonia, and decarboxylation . Another method involves the reaction of 2-chlorobenzyl chloride and xylene in the presence of a solid acid catalyst to yield 2-chloro dimethyldiphenylmethane, subsequent oxidation of the methyl groups, ring closure to form a 1-chloroanthraquinone carboxylic acid, replacement of the 1-chloro group with ammonia, and decarboxylation .


Molecular Structure Analysis

The molecular structure of 1-Aminoanthraquinone-2-carboxylic acid is represented by the InChI string InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) .


Chemical Reactions Analysis

1-Aminoanthraquinone has been found to increase the solubility of derivatives of anthraquinone in supercritical carbon dioxide . It can also be synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .


Physical And Chemical Properties Analysis

1-Aminoanthraquinone-2-carboxylic acid is a powder, crystal, or chunk form . It has a melting point of 253-255 °C .

Scientific Research Applications

Synthesis of Diverse Anthraquinone Dyes

  • Scientific Field: Chemical Engineering
  • Application Summary: 1-Aminoanthraquinone is extensively utilized in the preparation of diverse anthraquinone dyes .
  • Methods of Application: This study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions (reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content) were investigated .
  • Results: Operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .

Green and Catalyst-Free Synthesis of Aminoanthraquinone Derivatives

  • Scientific Field: Green Chemistry
  • Application Summary: New derivatives of aminoanthraquinone have been synthesized via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, triethyl orthoformate and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .
  • Methods of Application: The synthesis was performed in solvent-free conditions, without the use of a catalyst, at a mild temperature of 50 °C .
  • Results: This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) .

Anticancer Agents

  • Scientific Field: Medical Research
  • Application Summary: Certain derivatives of anthraquinones have shown promising antiproliferative activity against cancer cells .
  • Methods of Application: The specific methods of application vary depending on the derivative and the type of cancer cells being targeted .
  • Results: Some derivatives have shown promising results, with ID50 values as low as 1.14 μg mL −1 .

Enzyme Activity Regulation

  • Scientific Field: Biochemistry
  • Application Summary: Certain compounds, potentially including 1-Aminoanthraquinone derivatives, have been studied for their effects on the activity of certain enzymes .
  • Methods of Application: The specific methods of application would depend on the enzyme being targeted and the specific compound being used .
  • Results: The results of these studies can vary widely, but they contribute to our understanding of enzyme function and regulation .

Preparation of Anthraquinone Dyes

  • Scientific Field: Industrial Chemistry
  • Application Summary: 1-Aminoanthraquinone is used in the preparation of a wide range of anthraquinone dyes .
  • Methods of Application: The study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures .
  • Results: The operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .

Regulation of Enzyme Activity

  • Scientific Field: Biochemistry
  • Application Summary: Certain compounds, potentially including 1-Aminoanthraquinone derivatives, have been studied for their effects on the activity of certain enzymes .
  • Methods of Application: The specific methods of application would depend on the enzyme being targeted and the specific compound being used .
  • Results: The results of these studies can vary widely, but they contribute to our understanding of enzyme function and regulation .

Safety And Hazards

1-Aminoanthraquinone is moderately toxic by the intraperitoneal route and is an eye irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has been reported to have acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

New derivatives of aminoanthraquinone have been synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C). This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) . This suggests that there is potential for further exploration and development in this area.

properties

IUPAC Name

1-amino-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNBFSDCOALQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058866
Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoanthraquinone-2-carboxylic acid

CAS RN

82-24-6
Record name 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
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Record name 1-Amino-2-carboxyanthraquinone
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Record name 1-Amino-2-carboxyanthraquinone
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Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
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Record name 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

30 Parts of 1-nitro-anthraquinone-2-carboxylic acid are entered with stirring over the course of 1 hour into a mixture at 70° consisting of 250 parts of water, 10 parts of hydrazine hydrate and 67 parts of aqueous sodium hydroxide solution (30%). The reaction mass is heated to 80° and stirred at 80° over the course of 4 hours. It is subsequently diluted with 250 parts of water and filtered. The precipitate is stirred into 1000 parts of water and acidified with aqueous hydrochloric acid. The precipitate is filtered off, washed with water until the filtrate is colourless and neutral, and then dried. 20 Parts of 1-amino-anthraquinone-2-carboxylic acid are obtained.
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Synthesis routes and methods II

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g (0.0168 mole) of 1-nitro-2-carboxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide and 0.25 g of 5% palladium-carbon. The inside of the reactor was purged with hydrogen, and the 1-nitro-2-carboxyanthraquinone was hydrogenated at 50° C. with stirring. In 5 hours, 0.0504 mole of hydrogen was absorbed, whereupon the reaction was stopped. The reaction mixture was filtered to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours, and then neutralized with 20% sulfuric acid to a pH of 2 to 3. The crystals precipitated were filtered, washed with water, and dried to afford 4.1 g of 1-amino-2-carboxyanthraquinone in a yield of 91.3%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SV Sunthankar, K Venkataraman - Proceedings of the Indian Academy of …, 1947 - Springer
… Treatment with concentrated sulphuric acid at 160 gave about a 30~ yield of 1-aminoanthraquinone-2-carboxylic acid identical with the product obtained from l-,mino-2-cyano-…
Number of citations: 1 link.springer.com
VP Perevalov, LI Baryshnenkova, KS Tsoi - Chemistry of Heterocyclic …, 1992 - Springer
… -2-carboxylic acid in sulfolane at 150C, 2-methyl-pyrazolo[5,1-b]naphtho[2,3-h]quinazoline-5,10,13-trione is formed with an admixture of 1-aminoanthraquinone-2-carboxylic acid and 1-…
Number of citations: 4 link.springer.com
M HIDA - Journal of Synthetic Organic Chemistry, Japan, 1962 - jstage.jst.go.jp
アント ラキノンアゾール系建染メ染料の研究 (第2報) Page 1 (昭和34年6月19日 受理) アント ラキノンアゾール系建染メ染料の研究 (第2報) アン トラキノンオキサゾール環を有する染料の合成 飛 田 …
Number of citations: 0 www.jstage.jst.go.jp
PV Laakso, R Robinson, HP Vandrewala - Tetrahedron, 1957 - Elsevier
… 1-aminoanthraquinone-2-carboxylic acid (0.5 g), nitrobenzene (55 cc), and hydrazine hydrate (1 cc) was heated at 130-140 for 6 hours. After cooling, the solid which separated was …
Number of citations: 102 www.sciencedirect.com
X Bu, LW Deady, GJ Finlay, BC Baguley… - Journal of medicinal …, 2001 - ACS Publications
… This was prepared from the known 9 1-aminoanthraquinone-2-carboxylic acid 6, as a dark solid (95%), mp 264−265 C (some sublimation > 227 C). H NMR: δ 2.59 (s, 3 H, CH 3 ), 7.57 (t…
Number of citations: 127 pubs.acs.org
T Prestera, HJ Prochaska, P Talalay - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received October 14, 1991 abstract: Cibacron Blue, a widely used ligand foraffinity chromatography, is a potent inhibitor of NAD (P):(quinone-acceptor) …
Number of citations: 73 pubs.acs.org
T Hayashi, J Maehara - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
Phthaloylacridones are compounds of a high melting point and a low solubility in organic solvents. 1, 2-Phthaloylacridone, quite similar to acridone in its orange color, is a relatively …
Number of citations: 4 www.journal.csj.jp
VA Savel'ev, VA Loskutov - Chemistry of Heterocyclic Compounds, 1991 - Springer
… In conformity, with the data in [4], the analogous reaction in the case of 1-aminoanthraquinone-2carboxylic acid (IV) proceeds less selectively, which hinders the isolation of the desired …
Number of citations: 2 link.springer.com
NS Dokunikhin, ID Pletneva - … of General Chemistry of the USSR …, 1958 - Consultants Bureau
Number of citations: 0
YB SHTEINBERG… - … OF THE USSR, 1977 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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